4-Hydroxy-1,2-thiazole-3-carboxylic acid
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Description
Synthesis Analysis
Synthesis of 4-Hydroxy-1,2-thiazole-3-carboxylic acid and related derivatives involves various chemical reactions, highlighting the compound's versatility and potential for functionalization and application in different chemical contexts. For example, carboxylic acid derivatives containing the 1,3,4-thiadiazole moiety have been synthesized, showcasing a method to incorporate the thiazole structure into complex molecules (Jaffer et al., 2017). Moreover, the synthesis of highly substituted 4-hydroxy-1,3-thiazoles demonstrates the chemical flexibility and reactivity of thiazole derivatives, indicating a foundation for further modifications and applications (Täuscher et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their chemical reactivity and potential applications. Studies have focused on the crystallographic analysis to understand the spatial arrangement and bonding within these molecules. For instance, the crystal structure of thiazolidine-4-carboxylic acid provides insights into the basicity and stability of the compound, which is essential for its reactivity and interaction with other molecules (Loscalzo et al., 1973).
Chemical Reactions and Properties
Thiazole derivatives engage in a variety of chemical reactions, reflecting their broad utility in synthetic chemistry. The synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, for instance, underlines the compound's potential in producing molecules with significant biological activity (Li et al., 2015). Such studies are pivotal for developing new pharmaceuticals and materials.
Physical Properties Analysis
The physical properties of 4-Hydroxy-1,2-thiazole-3-carboxylic acid derivatives, such as liquid crystalline behaviors, are influenced by structural modifications like the length of alkoxy chains. These properties are critical for applications in materials science and technology (Jaffer et al., 2017).
Future Directions
properties
IUPAC Name |
4-hydroxy-1,2-thiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJHLSZIKSJOJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623248 |
Source
|
Record name | 4-Hydroxy-1,2-thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1,2-thiazole-3-carboxylic acid | |
CAS RN |
178316-76-2 |
Source
|
Record name | 4-Hydroxy-1,2-thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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